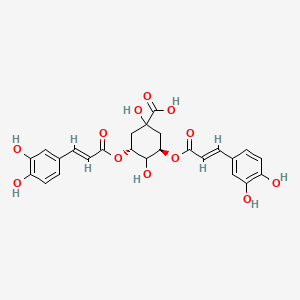

イソクロロゲン酸A

説明

3,5-di-O-caffeoyl quinic acid is a carboxylic ester that is the diester obtained by the condensation of the hydroxy groups at positions 3 and 5 of (-)-quinic acid with the carboxy group of trans-caffeic acid. Isolated from Brazilian propolis and Suaeda glauca, it exhibits hepatoprotective and cytotoxic activities. It has a role as a metabolite, a hepatoprotective agent and an antineoplastic agent. It is a cyclitol carboxylic acid and a carboxylic ester. It is functionally related to a (-)-quinic acid and a trans-caffeic acid.

Isochlorogenic acid A is a natural product found in Farfugium japonicum, Artemisia princeps, and other organisms with data available.

科学的研究の応用

血小板産生

イソクロロゲン酸Aは、血小板産生の革新的な誘導物質として特定されています {svg_1}. 血小板産生の顕著な増加とともに、巨核球(MK)の分化と成熟を大幅に促進することが示されています {svg_2}.

放射線誘発血小板減少症(RIT)の治療

this compoundは、RITマウスに対して有意な治療効果を示しました {svg_3}. MKの分化と成熟を促進する顕著な能力を示し、K562細胞およびMeg-01細胞においてMKの分化と成熟に対する高い誘導活性を示しています {svg_4}.

薬物動態研究

this compoundは、薬物動態研究で使用されてきました {svg_5}. ラット血漿中のthis compoundを定量するために、紫外線(UV)検出を伴う高速液体クロマトグラフ法(HPLC / UV)が開発および検証されました {svg_6}.

抗酸化活性

this compoundは、有意な抗酸化活性を有することが判明しています {svg_7} {svg_8} {svg_9} {svg_10}. 無細胞アッセイで2,2-ジフェニル-1-ピクリルヒドラジル(DPPH)ラジカルを捕捉することが報告されています {svg_11} {svg_12}.

抗炎症活性

this compoundは、抗炎症作用を有することが報告されています {svg_13} {svg_14} {svg_15} {svg_16}. リポ多糖(LPS)を使用して誘導されたRAW 264.7細胞におけるNO産生を濃度依存的に効果的に阻害しました {svg_17}.

抗ウイルス活性

this compoundは、抗ウイルス生物活性を有することが報告されています {svg_18} {svg_19}. 無細胞アッセイでHIV-1インテグラーゼの3'-末端処理、鎖転移、および崩壊を阻害します {svg_20}.

脂肪生成阻害

this compoundは、脂肪細胞における脂質蓄積を阻害することが報告されています {svg_21}. ヘムオキシゲナーゼ-1の発現を強化することにより、3T3-L1の有糸分裂クローナル増殖と脂肪細胞の分化を低下させることが判明しています {svg_22}.

クロマトグラフィーの標準品

this compoundは、ダイオードアレイ検出を伴う高速液体クロマトグラフィー(HPLC-DAD)を使用して、ヨモギ属のフェノール化合物を定量するための標準品として使用されています {svg_23}.

作用機序

Isochlorogenic acid A, also known as 3,5-Dicaffeoylquinic acid, is a bioactive compound found in various plants. It has been the subject of numerous studies due to its wide range of biological and pharmacological effects .

Target of Action

Isochlorogenic acid A has been found to target several key proteins and pathways in the body. It has been shown to interact with megakaryocytes (MKs) , which are large cells in the bone marrow that produce platelets . It also targets the HMGB1/TLR4/NF-κB signaling pathway , which plays a crucial role in the progression of liver fibrosis .

Mode of Action

Isochlorogenic acid A interacts with its targets to bring about changes in cellular function. For instance, it has been found to promote the differentiation and maturation of MKs, leading to an increase in platelet production . In the case of liver fibrosis, it inhibits the HMGB1/TLR4/NF-κB signaling pathway, thereby attenuating the progression of the disease .

Biochemical Pathways

Isochlorogenic acid A affects several biochemical pathways. It has been found to promote melanin synthesis in B16 cells through the β-catenin signal pathway . It also attenuates acute lung injury induced by LPS via the Nf-κB/NLRP3 signaling pathway .

Pharmacokinetics

The metabolic process of Isochlorogenic acid A has been studied in detail, conforming to be linear dynamics . This clear understanding of its pharmacokinetics offers a solid foundation for its research and development.

Result of Action

The action of Isochlorogenic acid A results in a variety of molecular and cellular effects. For instance, it has been found to substantially enhance the differentiation and maturation of MKs, leading to a notable increase in platelet production . It also has a significant therapeutic effect on radiation-induced thrombocytopenia (RIT) mice . In the context of liver fibrosis, it has been shown to attenuate the progression of the disease .

生化学分析

Biochemical Properties

Isochlorogenic acid A plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis, thereby exhibiting potential skin-whitening effects . Additionally, isochlorogenic acid A interacts with proteins involved in the β-catenin signaling pathway, promoting melanin synthesis in B16 cells . These interactions highlight the compound’s multifaceted role in biochemical processes.

Cellular Effects

Isochlorogenic acid A exerts significant effects on various cell types and cellular processes. In B16 cells, it promotes melanin synthesis through the β-catenin signaling pathway . The compound also influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to upregulate the expression of tyrosinase, tyrosinase-related protein 1, and microphthalmia-associated transcription factor, which are crucial for melanin production . Furthermore, isochlorogenic acid A enhances the phosphorylation of Akt and glycogen synthase kinase-3β, indicating its role in cellular signaling .

Molecular Mechanism

The molecular mechanism of isochlorogenic acid A involves several key interactions at the molecular level. It binds to and inhibits tyrosinase, reducing melanin synthesis . Additionally, isochlorogenic acid A promotes the phosphorylation of Akt and glycogen synthase kinase-3β, leading to the activation of the β-catenin signaling pathway . This pathway is crucial for various cellular processes, including cell proliferation, differentiation, and survival. The compound also modulates gene expression by upregulating the expression of tyrosinase and related proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of isochlorogenic acid A have been observed to change over time. Studies have shown that the compound upregulates intracellular melanin production in a time- and dose-dependent manner . Tyrosinase activity and the expression of related proteins increase after treatment with isochlorogenic acid A, with significant effects observed after 48 hours . These findings suggest that the compound’s effects are sustained over time, highlighting its potential for long-term applications.

Dosage Effects in Animal Models

The effects of isochlorogenic acid A vary with different dosages in animal models. In studies involving radiation-induced thrombocytopenia in mice, the compound demonstrated a substantial enhancement in the differentiation and maturation of megakaryocytes, along with a notable increase in platelet production . High doses of isochlorogenic acid A may lead to toxic or adverse effects, emphasizing the need for careful dosage optimization in therapeutic applications .

Metabolic Pathways

Isochlorogenic acid A is involved in several metabolic pathways. It is metabolized through the shikimic acid pathway in plants, where it is produced by the esterification of cinnamic acid and quinic acid . The compound interacts with enzymes such as hydroxycinnamoyl-CoA quinate transferase and hydroxycinnamoyl-CoA shikimic/quinate transferase, which are crucial for its biosynthesis . These interactions highlight the compound’s role in metabolic processes and its potential impact on metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, isochlorogenic acid A is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation . For instance, the compound has been shown to promote the differentiation and maturation of megakaryocytes in K562 and Meg-01 cells, indicating its effective transport and distribution within these cell types . These findings underscore the importance of understanding the transport mechanisms of isochlorogenic acid A for its therapeutic applications.

Subcellular Localization

Isochlorogenic acid A exhibits specific subcellular localization, which influences its activity and function. The compound has been observed to localize in the cytoplasm and nucleus of cells, where it interacts with key signaling molecules and transcription factors . For example, in B16 cells, isochlorogenic acid A increases the content of β-catenin in the cytoplasm and nucleus by reducing the content of phosphorylated β-catenin . This subcellular localization is crucial for the compound’s role in modulating cellular processes and gene expression.

特性

IUPAC Name |

(3R,5R)-3,5-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,4-dihydroxycyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(30)36-19-11-25(35,24(33)34)12-20(23(19)32)37-22(31)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-29,32,35H,11-12H2,(H,33,34)/b7-3+,8-4+/t19-,20-,23?,25?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRZBCHWVBQOTNZ-RDJMKVHDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(C[C@H](C([C@@H]1OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)(O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00424282 | |

| Record name | Isochlorogenic acid A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89919-62-0, 2450-53-5 | |

| Record name | 3,5-Dicaffeoylquinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089919620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isochlorogenic acid A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isochlorogenic acid A | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-di-O-caffeoylquinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DI-O-CAFFEOYLQUINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ND94C5E75K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。